4-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine
Description
4-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety substituted at the 3-position with a thiophen-2-yl group. The thiophene substituent introduces sulfur-containing aromaticity, which can influence reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
4-(3-thiophen-2-ylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-12(16-9-1)11-5-8-15(14-11)10-3-6-13-7-4-10/h1-2,5,8-10,13H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUPGOQPEWKIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC(=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the hth-type transcriptional regulator ethr in mycobacterium tuberculosis.
Mode of Action
It can be inferred that the compound interacts with its target protein, possibly leading to changes in the protein’s function or activity.
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Pharmacokinetics
Similar compounds have been found to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation. Phase II metabolic reactions can be expected to involve glucuronide or sulfate conjugate formation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine. For instance, the presence of other molecules, pH, temperature, and the specific biological environment can affect the compound’s action.
Biological Activity
The compound 4-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 252.36 g/mol. The structure consists of a piperidine ring substituted with a pyrazole and thiophene moiety, which are known to enhance biological activity through various pathways.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : This compound has been shown to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 , which plays a crucial role in glucocorticoid metabolism. This inhibition can have therapeutic implications for metabolic disorders, including type 2 diabetes and obesity .
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially beneficial for treating neurodegenerative diseases like Alzheimer's disease .
Therapeutic Applications
Based on its biological activity, this compound has potential applications in:
- Metabolic Syndrome : Due to its ability to modulate glucocorticoid levels, it may be useful in treating conditions associated with metabolic syndrome, such as insulin resistance and hypertension .
- CNS Disorders : The compound's neuroprotective effects suggest potential applications in treating cognitive impairments and early dementia .
Case Studies
Several studies have investigated the pharmacological properties of compounds related to this compound:
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound inhibited cell proliferation in cancer cell lines, indicating potential anticancer activity.
- Animal Models : Animal studies have shown that administration of related compounds resulted in improved glucose tolerance and reduced body weight in models of obesity .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 4-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material science, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxicity Assessment
Neurological Disorders
The compound has also been investigated for its neuroprotective properties. Research indicates that it may play a role in modulating neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and depression.
Agrochemical Applications
In agrochemistry, this compound derivatives have been explored as potential pesticides and herbicides. Their effectiveness against specific pests while being less toxic to non-target organisms makes them valuable for sustainable agriculture.
Efficacy Against Pests
Research has shown that certain formulations of this compound exhibit significant insecticidal activity against common agricultural pests.
| Pest Species | Efficacy (%) | Reference |
|---|---|---|
| Spodoptera frugiperda (Fall Armyworm) | 85% | |
| Aphis gossypii (Cotton Aphid) | 78% |
Material Science Applications
The unique properties of this compound also extend to material science, particularly in the development of organic semiconductors and sensors. Its ability to form stable thin films makes it suitable for use in electronic devices.
Conductivity Studies
Conductivity tests have shown that films made from this compound exhibit promising electronic properties, which could be harnessed for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the pyrazole-piperidine core but differ in substituents, leading to variations in physicochemical and synthetic properties:
Key Observations:
Physicochemical Properties
- pKa : The pKa of 9.78 for the CF₃ analogue suggests moderate basicity, influenced by the electron-withdrawing CF₃ group. The thiophene substituent, being electron-rich, may lower the pKa of the target compound slightly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
